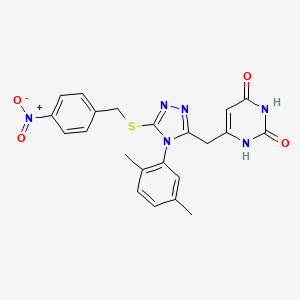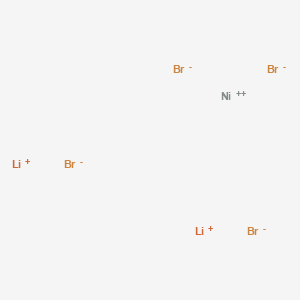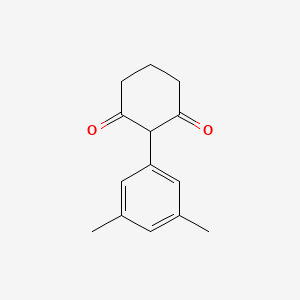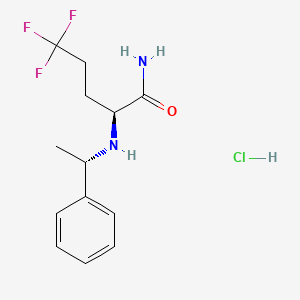
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) is a synthetic compound characterized by the presence of trifluoromethyl and phenylethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethylamine and 5,5,5-trifluoropentanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters and ensure consistent product quality.
Automation and Monitoring: Advanced monitoring systems are employed to maintain optimal reaction conditions and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)butanamide: A similar compound with a shorter carbon chain.
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)hexanamide: A similar compound with a longer carbon chain.
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)propanamide: A similar compound with an even shorter carbon chain.
Uniqueness
The uniqueness of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) lies in its specific chemical structure, which imparts distinct properties such as increased stability and specific biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18ClF3N2O |
|---|---|
Poids moléculaire |
310.74 g/mol |
Nom IUPAC |
(2S)-5,5,5-trifluoro-2-[[(1S)-1-phenylethyl]amino]pentanamide;hydrochloride |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m0./s1 |
Clé InChI |
UTBXDGYFBQOTLF-ROLPUNSJSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N[C@@H](CCC(F)(F)F)C(=O)N.Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


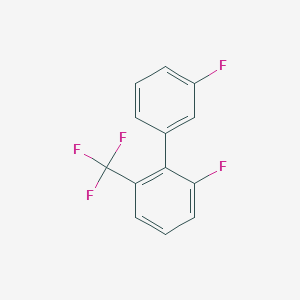
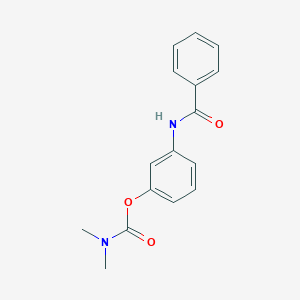
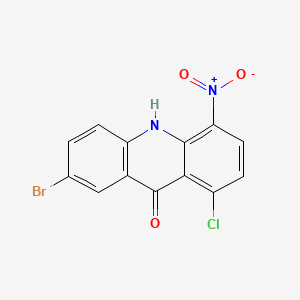
![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)

